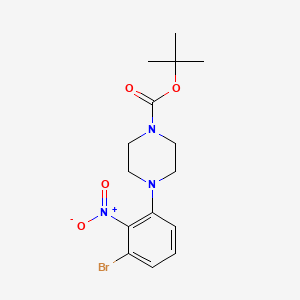

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Overview

Description

The compound "6-Chloro-4-(trifluoromethyl)pyridin-2-amine" seems to be related to your query. It has a molecular formula of C6H4ClF3N2 and a molecular weight of 196.56 . Another related compound is “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” with a molecular formula of C10H10ClF3N2O2 and a molecular weight of 282.65 .

Molecular Structure Analysis

The molecular structure of “[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester” is represented by the molecular formula C10H10ClF3N2O2 .Physical And Chemical Properties Analysis

The compound “6-Chloro-4-(trifluoromethyl)pyridin-2-amine” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -5.83 cm/s .Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE

Agrochemical Industry

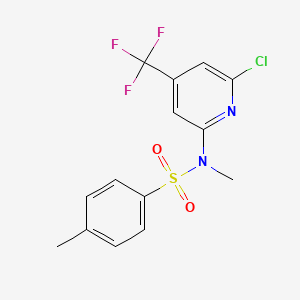

ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE: is a key structural motif in active agrochemical ingredients. Its derivatives, including trifluoromethylpyridines (TFMP), are extensively used in crop protection . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in protecting crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and utility in the industry .

Pharmaceutical Research

In pharmaceutical research, TFMP derivatives are recognized for their biological activities. Several pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials . The compound’s derivatives are used as intermediates in synthesizing drugs that exhibit various pharmacological activities, including anti-inflammatory and analgesic effects .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also used in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, showcasing the compound’s versatility and importance in animal health .

Synthesis of Reference Standards

The compound is utilized in the synthesis of high-quality reference standards for pharmaceutical testing. These standards are crucial for ensuring the accuracy and reliability of drug testing and development processes .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is a significant research area, with more than 50% of pesticides launched in the last two decades being fluorinated. Around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group, highlighting the importance of compounds like ETHYL 4-[6-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]BENZOATE in this field .

FDA-Approved Drugs

The trifluoromethyl group, a component of the compound, is found in many FDA-approved drugs. These drugs cover a wide range of diseases and disorders, demonstrating the group’s critical role as a pharmacophore in drug development .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the creation of various crop-protection products. Its demand is high due to its role in synthesizing other valuable agrochemicals .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)10-5-3-9(4-6-10)12-7-11(15(17,18)19)8-13(16)20-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAOGTTUJNKXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)

![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)